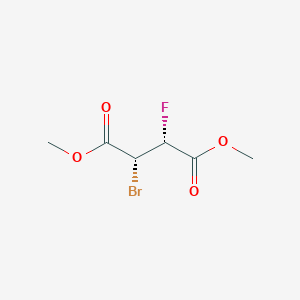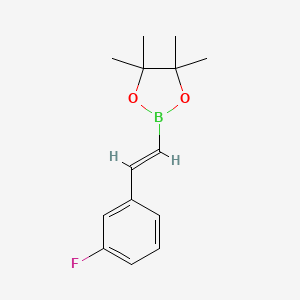
Iron tri(4-methoxypent-3-en-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tri(4-methoxypent-3-en-2-one), also known as ferric acetylacetonate, is a coordination compound with the formula Fe(C_6H_9O_3)_3. It is a red-orange crystalline solid that is soluble in organic solvents. This compound is widely used in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron tri(4-methoxypent-3-en-2-one) can be synthesized by reacting iron(III) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving iron(III) chloride in an alcohol solvent, such as ethanol, and then adding acetylacetone and a base, such as sodium hydroxide. The mixture is stirred and heated to promote the reaction, resulting in the formation of iron tri(4-methoxypent-3-en-2-one) as a precipitate .
Industrial Production Methods
In industrial settings, the production of iron tri(4-methoxypent-3-en-2-one) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Iron tri(4-methoxypent-3-en-2-one) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) oxide, while reduction can produce iron(II) complexes .
Wissenschaftliche Forschungsanwendungen
Iron tri(4-methoxypent-3-en-2-one) has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a model compound for studying iron-containing enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism by which iron tri(4-methoxypent-3-en-2-one) exerts its effects involves coordination with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, influencing their structure and function. The molecular targets and pathways involved include iron-sulfur clusters and heme-containing proteins .
Vergleich Mit ähnlichen Verbindungen
Iron tri(4-methoxypent-3-en-2-one) can be compared with other metal acetylacetonates, such as:
Aluminum tri(acetylacetonate): Used as a catalyst and in the preparation of aluminum-containing materials.
Chromium tri(acetylacetonate): Employed in organic synthesis and as a precursor for chromium-based catalysts.
Cobalt tri(acetylacetonate): Utilized in the production of cobalt-containing compounds and as a catalyst in various reactions.
The uniqueness of iron tri(4-methoxypent-3-en-2-one) lies in its specific reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
iron;(E)-4-methoxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H10O2.Fe/c3*1-5(7)4-6(2)8-3;/h3*4H,1-3H3;/b3*6-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTUVKJQKYLBP-VSBSIAEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30FeO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
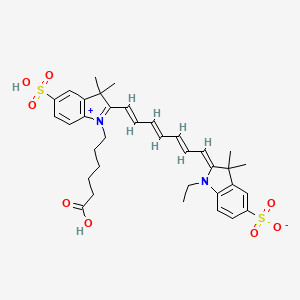
![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)

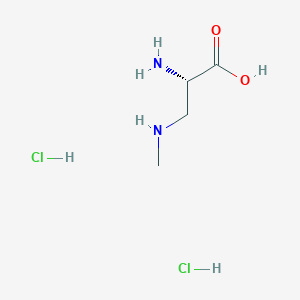


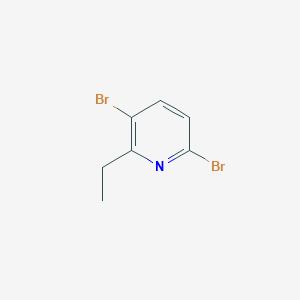

![4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B7981047.png)
